![molecular formula C16H27NO3 B13559294 7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)
7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-({bicyclo[222]octan-1-yl}carbamoyl)heptanoic acid is a compound that features a unique bicyclic structureThe bicyclo[2.2.2]octane moiety is a privileged structure found in many natural products and synthetic analogues, making it a valuable scaffold for drug development and other scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that allows for the rapid formation of the bicyclic structure with excellent yields and enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods: Industrial production of this compound may involve scaling up the enantioselective synthesis process. The development of efficient and scalable methods for the preparation of bicyclo[2.2.2]octane derivatives is crucial for their application in various industries. The use of catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes has also been explored for the synthesis of bicyclo[2.2.2]octane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The bicyclo[2.2.2]octane moiety is known for its stability, making it a suitable candidate for various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include organic bases, Lewis acids, and other catalytic agents. The reaction conditions are typically mild, allowing for the preservation of the bicyclic structure while facilitating the desired chemical transformations .
Major Products: The major products formed from the reactions of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the bicyclic scaffold.
Applications De Recherche Scientifique
7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid has several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, the bicyclo[2.2.2]octane moiety is found in many biologically significant molecules, such as antibiotics and alkaloids . The compound’s unique structure makes it a promising candidate for drug development and other therapeutic applications.
Mécanisme D'action
The mechanism of action of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid include other bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]octane-1-carboxylates and related natural products like platencin .
Uniqueness: The uniqueness of 7-({bicyclo[22The bicyclo[2.2.2]octane moiety provides a stable and versatile scaffold for various chemical transformations and biological interactions, making it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C16H27NO3 |
|---|---|
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
8-(1-bicyclo[2.2.2]octanylamino)-8-oxooctanoic acid |
InChI |
InChI=1S/C16H27NO3/c18-14(5-3-1-2-4-6-15(19)20)17-16-10-7-13(8-11-16)9-12-16/h13H,1-12H2,(H,17,18)(H,19,20) |
Clé InChI |
ZLPZBJKMBNMKEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CC2)NC(=O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
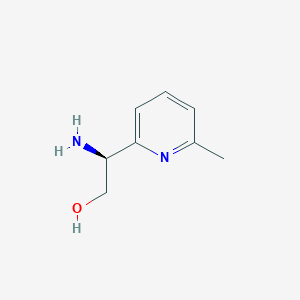
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)

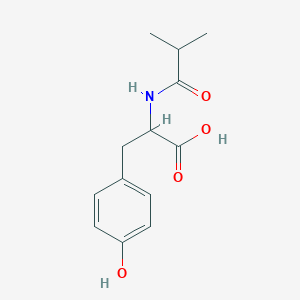
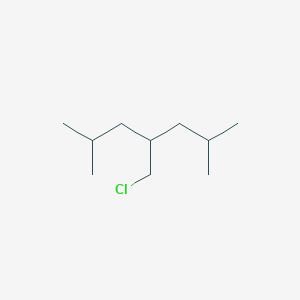

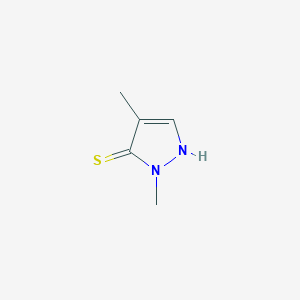

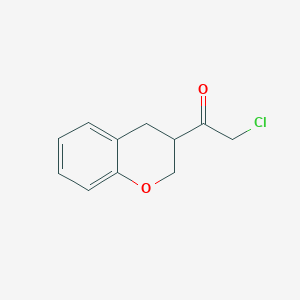

methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
